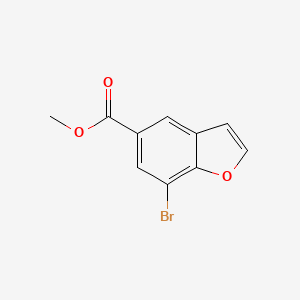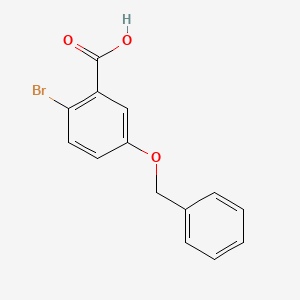
5-(Benzyloxy)-2-bromobenzoic acid
Übersicht
Beschreibung
5-(Benzyloxy)-2-bromobenzoic acid is a compound that is functionally related to a benzyl alcohol and a glycolic acid . It is a monocarboxylic acid and an ether, and a member of benzenes .
Synthesis Analysis
The synthesis of 5-(Benzyloxy)-2-bromobenzoic acid could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The synthesis could also involve the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon-carbon bonds. 5-(Benzyloxy)-2-bromobenzoic acid serves as a boron reagent in SM reactions, allowing the synthesis of biaryl compounds. Researchers utilize this reaction to create complex organic molecules, such as pharmaceutical intermediates and natural products .
Drug Development
The compound’s boronic acid functionality makes it valuable in drug discovery. Researchers modify the benzyloxy group to attach specific pharmacophores, enabling the design of novel drug candidates. By incorporating this scaffold, scientists explore potential therapeutic agents for various diseases.
Peptide Synthesis
Peptide chemistry often involves boronic acids as protecting groups or as intermediates. 5-(Benzyloxy)-2-bromobenzoic acid can be used in peptide coupling reactions, facilitating the assembly of peptide sequences. Its stability under mild conditions makes it suitable for solid-phase peptide synthesis .
Enzyme Studies
Researchers employ boronic acids to study enzyme-substrate interactions. The reversible covalent binding between boronic acids and diols (such as those found in sugars) allows the development of enzyme inhibitors. 5-(Benzyloxy)-2-bromobenzoic acid may serve as a probe for investigating enzyme active sites.
Organic Synthesis
Beyond cross-coupling reactions, this compound participates in diverse organic transformations. Chemists utilize it to introduce aryl or heteroaryl groups into various substrates. Its versatility contributes to the synthesis of functionalized molecules for materials science and chemical biology .
Boron-Based Materials
Boron-containing compounds play a crucial role in materials science. Researchers explore the use of 5-(Benzyloxy)-2-bromobenzoic acid in designing novel materials, such as sensors, catalysts, and luminescent materials. Its boronic acid moiety can interact with other functional groups, leading to unique properties .
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution . The bromine atom in the compound can be replaced by other groups in a nucleophilic substitution reaction, potentially leading to changes in the compound’s biological activity .
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical processes, including oxidation and reduction reactions . These reactions can affect a wide range of biochemical pathways and have downstream effects on cellular functions .
Pharmacokinetics
Benzylic compounds are generally known to have good bioavailability due to their lipophilic nature, which allows them to cross biological membranes easily . The bromine atom in the compound may also influence its pharmacokinetic properties .
Result of Action
The compound’s potential to undergo various chemical reactions suggests that it could have diverse effects on cellular functions .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-bromobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other compounds can affect its stability and reactivity .
Eigenschaften
IUPAC Name |
2-bromo-5-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHCDWROTMQCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-bromobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)
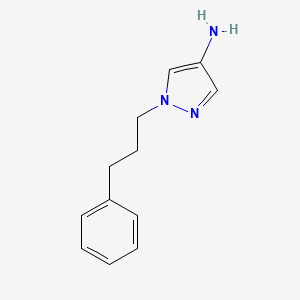
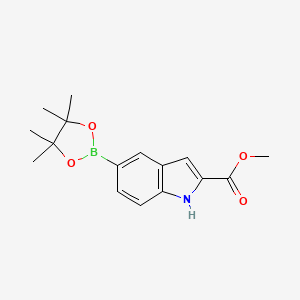
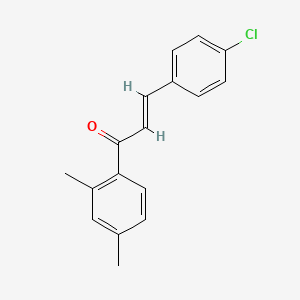
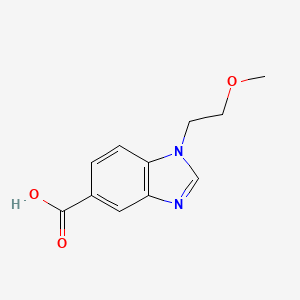
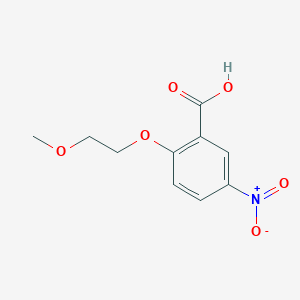

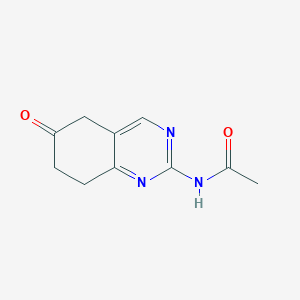

![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)
